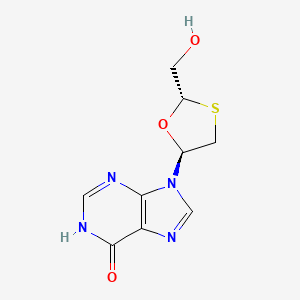
(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides and has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound features a unique oxathiolane ring, which distinguishes it from other nucleoside analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine typically involves the coupling of a hypoxanthine derivative with an oxathiolane precursor. One common method includes the use of a Mitsunobu reaction, where the hypoxanthine derivative is reacted with a protected oxathiolane in the presence of a phosphine and an azodicarboxylate. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization, purification by chromatography, and rigorous quality control to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the oxathiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group or the oxathiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Modified oxathiolane derivatives.
Substitution: Various substituted nucleoside analogs.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in DNA and RNA synthesis.
Medicine: Explored as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Lamivudine: Used in the treatment of hepatitis B and HIV.
Uniqueness
(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine is unique due to its oxathiolane ring, which provides distinct chemical properties and biological activity compared to other nucleoside analogs. This structural feature may enhance its stability and efficacy in therapeutic applications.
Propriétés
Numéro CAS |
149819-64-7 |
|---|---|
Formule moléculaire |
C9H10N4O3S |
Poids moléculaire |
254.27 g/mol |
Nom IUPAC |
9-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H10N4O3S/c14-1-6-16-5(2-17-6)13-4-12-7-8(13)10-3-11-9(7)15/h3-6,14H,1-2H2,(H,10,11,15)/t5-,6-/m0/s1 |
Clé InChI |
NWAMVXFWUIMGLW-WDSKDSINSA-N |
SMILES isomérique |
C1[C@H](O[C@@H](S1)CO)N2C=NC3=C2N=CNC3=O |
SMILES canonique |
C1C(OC(S1)CO)N2C=NC3=C2N=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)
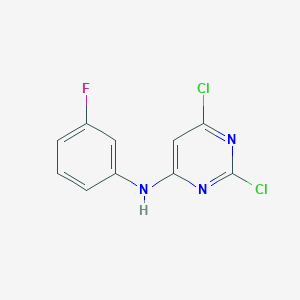
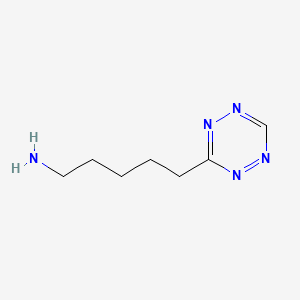
![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
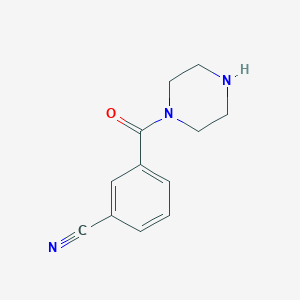
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
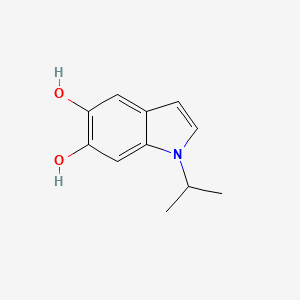
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)

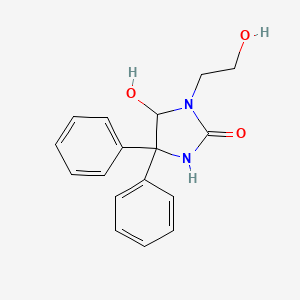

![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)

